molecular formula C18H16FN3O3 B11180815 N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

Cat. No.: B11180815
M. Wt: 341.3 g/mol
InChI Key: DBTLZDYMVNCUFB-UHFFFAOYSA-N
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Description

N'-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a pyrrolidinone-based benzohydrazide derivative characterized by a 4-fluorophenyl group on the pyrrolidinone ring and a 4-methyl-substituted benzohydrazide moiety.

Key inferred properties (based on structural analogs):

  • Molecular Formula: C₁₈H₁₆FN₃O₃
  • Molecular Weight: 341.34 g/mol (consistent with the 3-fluoro analog in ) .
  • Physicochemical Properties: Estimated logP ≈ 1.24 (similar to the 3-fluoro analog), suggesting moderate lipophilicity .

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

InChI

InChI=1S/C18H16FN3O3/c1-11-2-4-12(5-3-11)17(24)21-20-15-10-16(23)22(18(15)25)14-8-6-13(19)7-9-14/h2-9,15,20H,10H2,1H3,(H,21,24)

InChI Key

DBTLZDYMVNCUFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the benzohydrazide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide may involve large-scale reactors and automated processes to optimize yield and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related derivatives, highlighting substituent effects on molecular properties and biological activity:

Compound Name Pyrrolidinone Substituent Benzohydrazide Substituent Molecular Formula Molecular Weight logP Cytotoxicity (MCF-7) Docking Affinity (kcal/mol)
Target Compound 4-Fluorophenyl 4-Methyl C₁₈H₁₆FN₃O₃ 341.34 1.24* Not reported Not reported
Y020-9943 (3-Fluoro Analog) 3-Fluorophenyl 4-Methyl C₁₈H₁₆FN₃O₃ 341.34 1.24 Not reported Not reported
STK217723 (3,4-Dimethoxy Analog) 4-Fluorophenyl 3,4-Dimethoxy C₂₀H₂₀FN₃O₅ 387.37 N/A Not reported Not reported
Compound 4 (Maleimide-Succinimide Study) 4-(2,5-Dioxopyrrol-1-yl)phenyl 4-Methyl Not specified Not reported N/A Lower cytotoxicity -22.398 (AKT1), -19.940 (CDK2)

*Assumed based on structural similarity to Y020-9943.

Key Observations:

Benzohydrazide Substituents :

  • 4-Methyl (target and Y020-9943): Moderate lipophilicity (logP ~1.24), favoring membrane permeability.
  • 3,4-Dimethoxy (STK217723): Increased molecular weight (387.37 vs. 341.34) and polarity due to methoxy groups, likely reducing logP compared to methyl .

Biological Activity: In a study of maleimide-succinimide derivatives (), compounds with 4-methylbenzohydrazide (e.g., Compound 4) exhibited lower cytotoxicity against MCF-7 cells compared to analogs with unsubstituted benzohydrazides.

Research Findings and Implications

  • Anticancer Potential: While direct data for the target compound is unavailable, structural analogs demonstrate activity against breast cancer cells (MCF-7). The 4-methyl group may reduce cytotoxicity but retain kinase-binding capacity, as seen in Compound 4 .
  • Molecular Docking: Docking studies of analogs suggest that substituents on the benzohydrazide moiety influence interactions with key amino acid residues (e.g., hydrogen bonding with AKT1/Thr211 or CDK2/Glu81) .

Physicochemical and Structural Analysis

  • logP and Solubility :
    • The 4-methyl group balances lipophilicity and solubility (logSw ≈ -2.06 for Y020-9943), whereas methoxy substituents (STK217723) may improve aqueous solubility at the expense of membrane permeability .
  • Polar Surface Area (PSA) :
    • Y020-9943 has a PSA of 67.69 Ų, indicating moderate polarity. The dimethoxy analog (STK217723) likely has a higher PSA due to additional oxygen atoms .

Biological Activity

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a synthetic compound belonging to the class of hydrazides and pyrrolidines. Its structure features a fluorinated phenyl group and a dioxopyrrolidine moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C27H24FN3O4
  • Molecular Weight : 473.5 g/mol
  • IUPAC Name : N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N'-(3-phenylpropanoyl)benzohydrazide
  • InChI Key : XHENDURGMOTEHI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neuronal signaling.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that may protect cells from oxidative stress.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, a study evaluating the cytotoxic effects of hydrazone derivatives demonstrated significant inhibition of cancer cell proliferation in vitro . The mechanism involves the induction of apoptosis in cancer cells.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. A study reported that derivatives with similar structural features inhibited the growth of various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. In animal models, it has been associated with reduced neuroinflammation and improved cognitive function following induced neuronal injury . This suggests potential applications in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of a related compound in a series of human cancer cell lines. The results indicated an IC50 value of 0.05 µM for inhibiting cell growth in breast cancer cells, demonstrating significant potency compared to standard chemotherapeutics .

Case Study 2: Neuroprotection in Rodent Models

In a rodent model of Alzheimer's disease, administration of a similar hydrazide derivative led to improved memory function and reduced amyloid plaque formation. Behavioral tests showed enhanced learning and memory capabilities post-treatment .

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